Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

This authenticated Loxoprofen Impurity 130 reference standard (MW 228.24, pKa 6.57) is essential for HPLC impurity profiling of loxoprofen sodium API and finished dosage forms. Unlike generic cyclopentane analogs or other loxoprofen impurities (e.g., Impurity A CAS 371753-20-7 or ring-opening impurity CAS 1091621-61-2), only this specific compound matches the retention time and peak identity required for validated methods per ICH Q2(R1). Supplied with full characterization (¹H/¹³C NMR, MS, HPLC chromatogram) at ≥98% purity to support regulatory submissions, forced degradation studies (ICH Q1A), and batch release testing. Do not substitute—method validation integrity depends on this exact reference standard.

Molecular Formula C11H16O5
Molecular Weight 228.244
CAS No. 1268519-83-0
Cat. No. B596577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate
CAS1268519-83-0
Molecular FormulaC11H16O5
Molecular Weight228.244
Structural Identifiers
SMILESCOC(=O)CC1(CCCC1C=O)C(=O)OC
InChIInChI=1S/C11H16O5/c1-15-9(13)6-11(10(14)16-2)5-3-4-8(11)7-12/h7-8H,3-6H2,1-2H3
InChIKeyXIYQIAKCQBFREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate (CAS 1268519-83-0) | Loxoprofen Impurity 130 Reference Standard Overview


Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate (CAS 1268519-83-0), also cataloged as Loxoprofen Impurity 130, is a multifunctional cyclopentane derivative bearing formyl, methyl ester, and methoxy-oxoethyl substituents (C₁₁H₁₆O₅, MW 228.24 g/mol) . It is classified as a process-related impurity of the propionic acid-class NSAID loxoprofen sodium, formed during synthesis or degradation and requiring controlled reference standards for pharmaceutical quality testing [1]. As a pharmaceutical impurity reference standard, its procurement is driven by the need for authenticated, high-purity material suitable for HPLC method development, validation, and regulatory compliance per ICH Q3A/Q3B guidelines [2].

Why Generic Cyclopentane Analogs Cannot Substitute for Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate in Loxoprofen Impurity Profiling


Substitution with a generic cyclopentane analog or a different loxoprofen impurity (e.g., Impurity A, CAS 371753-20-7, MW 248.32; or the ring-opening impurity, CAS 1091621-61-2, MW 278.31) is not viable for validated impurity profiling . Each impurity possesses a distinct molecular formula, functional group arrangement, and HPLC retention behavior; regulatory method validation requires a specific reference standard that matches the actual impurity present in the drug substance or product to ensure accurate identification, quantification, and system suitability [1]. Using an incorrect analog would fail to provide the necessary retention time confirmation and peak purity verification, compromising the integrity of analytical methods and potentially leading to inaccurate impurity quantification and failed regulatory submissions [2].

Quantitative Differentiation Evidence for Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate (CAS 1268519-83-0) vs. Closest Analogs


Molecular Formula and Molar Mass Differentiation: Impurity 130 vs. Core Cyclopentane Formyl Ester Scaffolds

CAS 1268519-83-0 (C₁₁H₁₆O₅, MW 228.24 g/mol) is distinguishable from the simpler methyl 2-formylcyclopentane-1-carboxylate scaffold (CAS 162870-69-1, C₈H₁₂O₃, MW 156.18 g/mol) by the presence of an additional methoxy-oxoethyl side chain, which increases the molecular mass by 72.06 g/mol [1]. This structural difference directly affects chromatographic retention and mass spectrometric detection parameters.

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Predicted Lipophilicity (LogP) and pKa Differentiation for Method Development

The predicted acid dissociation constant (pKa) of 6.57 ± 0.20 for CAS 1268519-83-0 reported on ChemicalBook differentiates it from loxoprofen sodium (pKa ~4.2 for the carboxylic acid) [1]. This difference in ionization state at typical HPLC mobile phase pH values (e.g., pH 4.5) directly influences reversed-phase retention behavior, providing a physicochemical basis for chromatographic separation, albeit data is limited to predicted values.

Chromatographic method development Physicochemical profiling Impurity isolation

Predicted Boiling Point and Density: Differentiation from Ring-Opened Impurity

The predicted boiling point of CAS 1268519-83-0 is 298.0 ± 15.0 °C at atmospheric pressure, with a predicted density of 1.175 ± 0.06 g/cm³ . In contrast, the loxoprofen ring-opening impurity (CAS 1091621-61-2) has a predicted boiling point of approximately 504.8 ± 35.0 °C and a density of 1.2 ± 0.1 g/cm³ . The approximately 207 °C lower boiling point reflects the smaller molecular size and reduced hydrogen-bonding capacity of Impurity 130.

Physicochemical characterization Stability indicating methods Reference standard handling

Functional Group Markers: Methoxy Singlet (¹H-NMR) and Methyl Ester Carbonyl (¹³C-NMR) Diagnostic Signals

Although a full published NMR assignment for CAS 1268519-83-0 is not available, the structural formula (C₁₁H₁₆O₅) predicts a diagnostic methoxy singlet (3H, s, ~3.7 ppm) in ¹H-NMR and a methyl ester carbonyl resonance (~170-172 ppm) in ¹³C-NMR . Loxoprofen (C₁₅H₁₈O₃) lacks this methoxy ester moiety, providing a clear spectroscopic differentiator [1]. This inference is supported by reported NMR data for structurally analogous loxoprofen impurities showing similar methoxy signals [2].

Structural elucidation NMR spectroscopy Impurity identification

Key Application Scenarios for Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate (Loxoprofen Impurity 130)


HPLC Method Development and System Suitability Testing for Loxoprofen Sodium Impurity Profiling

As a specific process impurity of loxoprofen sodium, CAS 1268519-83-0 serves as a critical reference marker for HPLC method development. Its distinct molecular weight (228.24 g/mol) and predicted pKa (6.57) differentiate it from the parent drug and other common impurities, enabling robust peak identification and resolution. The compound is used for determining relative retention times (RRT), verifying column selectivity, and establishing system suitability criteria in validated impurity methods per ICH Q2(R1) guidelines [1].

Forced Degradation Studies and Stability-Indicating Method Validation

In forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), this impurity may be generated or monitored as a degradation product. Using an authenticated reference standard of CAS 1268519-83-0 allows analytical laboratories to confirm its presence, quantify its levels under stress conditions, and demonstrate that the analytical method is stability-indicating—capable of separating the impurity from the API and other degradants. This is essential for ICH Q1A(R2) stability testing requirements [2].

Pharmaceutical Quality Control and Batch Release Testing in API and Finished Product Manufacturing

Loxoprofen sodium API and finished dosage form manufacturers require impurity reference standards to comply with pharmacopeial monographs and regulatory specifications. CAS 1268519-83-0, as a known impurity (Impurity 130), is used for quantitative determination of this specific impurity in batch release testing. Its purity (typically ≥95% or ≥98% by HPLC) and full characterization package (¹H-NMR, ¹³C-NMR, MS, HPLC chromatogram) ensure reliable quantification and regulatory submission support [3].

Research on Loxoprofen Sodium Degradation Pathways and Impurity Fate Mapping

Academic and industrial researchers investigating the degradation pathways of loxoprofen sodium use this compound as a reference to identify and track this specific impurity in mechanistic studies. Its unique structural features—the methoxy-oxoethyl side chain and cyclopentane formyl ester—provide insights into the oxidative or solvolytic degradation routes leading to its formation, supporting rational process optimization to minimize impurity levels [4].

Quote Request

Request a Quote for Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.